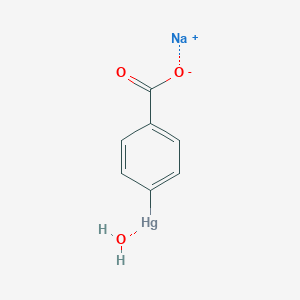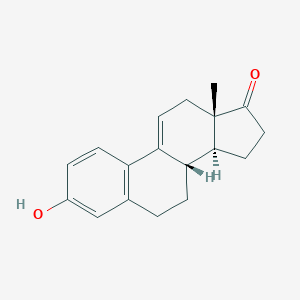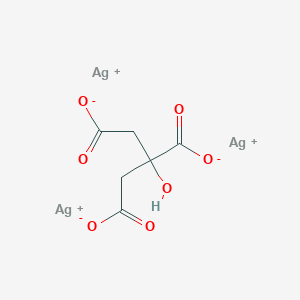
Mercurate(1-), (4-carboxylatophenyl)hydroxy-, sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mercurate(1-), (4-carboxylatophenyl)hydroxy-, sodium is a chemical compound with the molecular formula C7H4HgO3Na. It is known for its applications in organic synthesis and various industrial processes. This compound is characterized by the presence of a mercury atom bonded to a phenyl ring with a carboxylate and hydroxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mercurate(1-), (4-carboxylatophenyl)hydroxy-, sodium typically involves the reaction of 4-carboxyphenylboronic acid with mercuric acetate in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Mercurate(1-), (4-carboxylatophenyl)hydroxy-, sodium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing species.
Reduction: It can be reduced to form elemental mercury or other mercury compounds.
Substitution: The hydroxy and carboxylate groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or zinc in acidic conditions are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield mercuric oxide, while reduction can produce elemental mercury.
Scientific Research Applications
Mercurate(1-), (4-carboxylatophenyl)hydroxy-, sodium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: The compound is used in biochemical studies to investigate the effects of mercury on biological systems.
Industry: The compound is used in the production of various mercury-containing materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Mercurate(1-), (4-carboxylatophenyl)hydroxy-, sodium involves the interaction of the mercury atom with various molecular targets. The mercury atom can form strong bonds with sulfur-containing groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and is the basis for its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Mercurate(1-), (4-carboxylatophenyl)hydroxy-, hydrogen
- Mercury(II) acetate
- Mercury(II) chloride
Uniqueness
Mercurate(1-), (4-carboxylatophenyl)hydroxy-, sodium is unique due to its specific structure, which includes a phenyl ring with both carboxylate and hydroxy groups bonded to a mercury atom. This structure imparts distinct chemical properties and reactivity compared to other mercury compounds.
Properties
CAS No. |
138-85-2 |
|---|---|
Molecular Formula |
C7H7HgO3 |
Molecular Weight |
339.72 g/mol |
IUPAC Name |
(4-carboxyphenyl)mercury;hydrate |
InChI |
InChI=1S/C7H5O2.Hg.H2O/c8-7(9)6-4-2-1-3-5-6;;/h2-5H,(H,8,9);;1H2 |
InChI Key |
NBCQBGBECVUZMK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)[O-])[Hg].O.[Na+] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)[Hg].O |
Key on ui other cas no. |
138-85-2 |
Pictograms |
Acute Toxic; Health Hazard; Environmental Hazard |
Synonyms |
4-hydroxymercuribenzoate p-hydroxymercuribenzoate p-hydroxymercuribenzoic acid p-hydroxymercury benzoate para-hydroxymercuribenzoate PHMB cpd sodium p-hydroxymercury benzoate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6,7-Dihydrospiro[dibenzo[a,d]cyclooctene-12(5H),4'-imidazolidine]-2',5'-dione](/img/structure/B86182.png)






